molecular formula C6H3ClN4O2 B572117 5-Chloro-3-nitropyrazolo[1,5-A]pyrimidine CAS No. 1363380-51-1

5-Chloro-3-nitropyrazolo[1,5-A]pyrimidine

Cat. No. B572117
M. Wt: 198.566
InChI Key: VYEUPRYCLWAOMU-UHFFFAOYSA-N
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Description

5-Chloro-3-nitropyrazolo[1,5-A]pyrimidine is used in the preparation of (S)-N-(5-(®-2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide, a tyrosine kinase (TRK) inhibitor for treating cancer .


Synthesis Analysis

A regioselective, time-efficient and one-pot route for the synthesis of diversely substituted 3-halo- and 3-nitropyrazolo[1,5-A]pyrimidines in good to excellent yields through a microwave-assisted process is provided .


Molecular Structure Analysis

Based on the molecular docking simulation and structure of larotrectinib, some larotrectinib derivatives as antitumor compounds were designed and synthesized . The pyrazole ring bound to MET-100 residues through hydrogen bonds .


Chemical Reactions Analysis

The reaction features a sequential cyclocondensation reaction of β-enaminones with NH-5-aminopyrazoles, followed by a regioselective electrophilic substitution with easily available electrophilic reagents .


Physical And Chemical Properties Analysis

The molecular weight of 5-Chloro-3-nitropyrazolo[1,5-A]pyrimidine is 198.57 . It is a solid at room temperature .

Scientific Research Applications

Application 1: Fluorescent Molecules for Studying Intracellular Processes

  • Summary of the Application : Pyrazolo[1,5-a]pyrimidines (PPs), including 5-Chloro-3-nitropyrazolo[1,5-A]pyrimidine, have been identified as strategic compounds for optical applications . They are used as fluorescent molecules for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .
  • Methods of Application/Experimental Procedures : The PPs are synthesized using a simpler and greener methodology compared to other compounds like BODIPYS . Their photophysical properties can be tuned, which is beneficial for different applications .
  • Results/Outcomes : The PPs have shown good solid-state emission intensities, with quantum yields ranging from 0.18 to 0.63 . Their properties and stability are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6G .

Application 2: Cancer Treatment

  • Summary of the Application : 5-Chloro-3-nitropyrazolo[1,5-A]pyrimidine is used in the preparation of a specific tyrosine kinase (TRK) inhibitor for treating cancer .

Safety And Hazards

The safety data sheet advises to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

5-chloro-3-nitropyrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN4O2/c7-5-1-2-10-6(9-5)4(3-8-10)11(12)13/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYEUPRYCLWAOMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C(C=N2)[N+](=O)[O-])N=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-3-nitropyrazolo[1,5-A]pyrimidine

CAS RN

1363380-51-1
Record name 5-Chloro-3-nitropyrazolo(1,5-a)pyrimidine
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Record name 5-chloro-3-nitro-pyrazolo[1,5-a]pyrimidine
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Record name 5-Chloro-3-nitropyrazolo[1,5-a]pyrimidine
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Citations

For This Compound
11
Citations
L Chi, L Hao, Z Cai, D Kong, Y Wang, W Qin… - Russian Journal of …, 2022 - Springer
Based on the molecular docking simulation and structure of larotrectinib, some larotrectinib derivatives as antitumor compounds were designed and synthesized. The antitumor activities …
Number of citations: 1 link.springer.com
K Novotna, AG Thomas, O Stepanek, B Murphy… - European Journal of …, 2023 - Elsevier
Neutral sphingomyelinase 2 (nSMase2) has gained increasing attention as a therapeutic target to regulate ceramide production in various disease conditions. Phenyl (R)-(1-(3-(3,4-…
Number of citations: 3 www.sciencedirect.com
S Wang, XH Yuan, SQ Wang, W Zhao, XB Chen… - European Journal of …, 2021 - Elsevier
Considerable progress has been made in the development of anticancer agents over the past few decades, and a lot of new anticancer agents from natural and synthetic sources have …
Number of citations: 62 www.sciencedirect.com
H Mei, J Han, S Fustero… - … A European Journal, 2019 - Wiley Online Library
Over the last two decades, fluorine substitution has become one of the essential structural traits in modern pharmaceuticals. Thus, about half of the most successful drugs (blockbuster …
X Liang, Q Yang, P Wu, C He, L Yin, F Xu, Z Yin… - Bioorganic …, 2021 - Elsevier
In the 21st century, cancer is the major public health problem worldwide. Based on the important roles of protein tyrosine kinase, the accelerated hunt for potent small-molecule tyrosine …
Number of citations: 21 www.sciencedirect.com
J Chen, F Xu, F Ma, M Ren, J Zhou, Z Yu… - Journal of Flow …, 2021 - Springer
In this work, the method of combining the various ligands with Raney Ni in continuous flow is proposed, in which triphenylphosphine (TPP) can effectively improve the chemical …
Number of citations: 4 link.springer.com
Z Gajdosik - Drugs Future, 2017 - access.portico.org
Larotrectinib (LOXO-101) is a small-molecule ATP-competitive oral inhibitor of the tropomyosin-related kinase (Trk) family of receptor kinases, including Trk-A, Trk-B and Trk-C kinases. …
Number of citations: 3 access.portico.org
Z Gajdosik - Drugs of the Future, 2017 - access.portico.org
Larotrectinib (LOXO-101) is a small-molecule ATP-competitive oral inhibitor of the tropomyosin-related kinase (Trk) family of receptor kinases, including Trk-A, Trk-B and Trk-C kinases. …
Number of citations: 2 access.portico.org
ZX Niu, YT Wang, N Lu, JF Sun, P Nie… - European Journal of …, 2023 - Elsevier
Lung cancer continues to pose a significant challenge as a prominent contributor to global cancer-related mortality. Despite the considerable strides made in therapeutic interventions …
Number of citations: 3 www.sciencedirect.com
MC Li, HP Hsieh - Journal of the Chinese Chemical Society, 2020 - Wiley Online Library
The study of precision medicine is flourishing in recent decades. Tumor‐agnostic therapy is one of the targeted therapies, which can treat the malignant cells regardless of where they …
Number of citations: 2 onlinelibrary.wiley.com

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